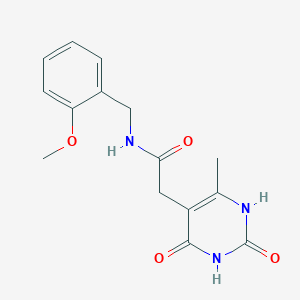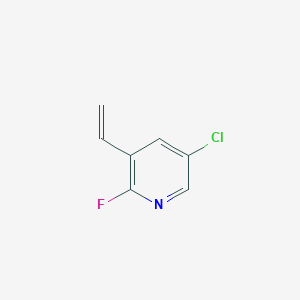
3-cianina tiramida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyanine 3 Tyramide is a fluorescent dye widely used in various scientific applications, particularly in the field of biological labeling. It is part of the cyanine dye family, known for their vibrant fluorescence and ability to cover a broad spectrum of the electromagnetic range. Cyanine 3 Tyramide is specifically utilized in Tyramide Signal Amplification (TSA) techniques, which significantly enhance the sensitivity of immunohistochemical and in situ hybridization assays .
Aplicaciones Científicas De Investigación
Cyanine 3 Tyramide has a wide range of applications in scientific research, including:
Chemistry: It is used in fluorescence-based assays to detect and quantify specific molecules.
Medicine: It is used in diagnostic assays to detect biomarkers associated with various diseases.
Mecanismo De Acción
Target of Action
Cyanine 3 Tyramide is primarily used in Tyramide Signal Amplification (TSA) systems . The primary targets of Cyanine 3 Tyramide are proteins or nucleic acids that are being detected in immunohistochemistry (IHC), immunocytochemistry (ICC), fluorescence in situ hybridization (FISH), and multicolor FISH . These targets play a crucial role in various biological research fields, allowing for the detection of previously undetectable levels of protein or nucleic acid .
Mode of Action
Cyanine 3 Tyramide works by interacting with its targets through a process called Catalyzed Reporter Deposition (CARD) . In this process, horseradish peroxidase (HRP) catalyzes the localized deposition of multiple tyramide molecules . The fluorescein tyramide binds to adjacent tyrosines, enhancing the fluorescent signal .
Biochemical Pathways
The biochemical pathway involved in the action of Cyanine 3 Tyramide is the HRP-catalyzed deposition of tyramide molecules . This process results in the amplification of the fluorescent signal, allowing for the detection of low-abundance targets in various applications .
Pharmacokinetics
For instance, it is soluble up to 16 mM in DMSO .
Result of Action
The result of Cyanine 3 Tyramide’s action is the enhanced detection of target proteins or nucleic acids in various applications . By amplifying the fluorescent signal, it allows researchers to detect targets that may have previously been undetectable .
Análisis Bioquímico
Biochemical Properties
Cyanine 3 Tyramide interacts with various biomolecules in the context of TSA. The horseradish peroxidase (HRP) enzyme plays a key role in this process. In the presence of low concentrations of hydrogen peroxide, HRP converts the labeled tyramide substrate into a highly reactive form that can covalently bind to tyrosine residues on proteins at or near the HRP . This results in high-density tyramide labeling, which is the basis for the exceptional sensitivity of this system .
Cellular Effects
Cyanine 3 Tyramide has significant effects on various types of cells and cellular processes. Its primary function is to enhance the signal of the target protein or nucleic acid sequence in situ, enabling the detection of low-abundance targets in ICC, IHC, and FISH applications . This can influence cell function by providing more accurate and sensitive detection of specific proteins or nucleic acids, which can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Cyanine 3 Tyramide involves the catalytic activity of HRP. When HRP is conjugated to a secondary antibody that binds to a primary antibody specific to the target, it catalyzes the conversion of labeled tyramide into a reactive radical. This radical can then covalently bind to tyrosine residues on proteins at or near the HRP, resulting in high-density tyramide labeling .
Temporal Effects in Laboratory Settings
The effects of Cyanine 3 Tyramide can change over time in laboratory settings. For instance, the TSA technique, which uses Cyanine 3 Tyramide, has been shown to have enhanced sensitivity, high specificity, and compatibility with modern multi-label fluorescent microscopy
Transport and Distribution
The transport and distribution of Cyanine 3 Tyramide within cells and tissues occur during the TSA process. The HRP enzyme, which is conjugated to the secondary antibody, catalyzes the conversion of labeled tyramide into a reactive radical. This radical can then covalently bind to tyrosine residues on proteins at or near the HRP, resulting in high-density tyramide labeling .
Subcellular Localization
The subcellular localization of Cyanine 3 Tyramide depends on the target of the primary antibody used in the TSA process. After the HRP-catalyzed reaction, the reactive tyramide radical covalently binds to tyrosine residues on proteins at or near the HRP, which can be located in various subcellular compartments depending on the target of interest .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cyanine 3 Tyramide involves the conjugation of a cyanine dye to a tyramide molecule. The process typically starts with the preparation of the cyanine dye, which involves the condensation of a quaternary ammonium salt with a reactive intermediate. The resulting cyanine dye is then coupled with tyramide under mild conditions to form Cyanine 3 Tyramide .
Industrial Production Methods: In industrial settings, the production of Cyanine 3 Tyramide follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions: Cyanine 3 Tyramide undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Oxidation Reagents: Hydrogen peroxide and horseradish peroxidase are commonly used to oxidize the tyramide moiety.
Reaction Conditions: The reactions are typically carried out under mild conditions, such as room temperature and neutral pH, to preserve the integrity of the biological samples.
Major Products Formed: The primary product formed from these reactions is the covalently bound Cyanine 3 Tyramide on tyrosine residues, which enhances the fluorescent signal in immunohistochemical and in situ hybridization assays .
Comparación Con Compuestos Similares
Cyanine 3 Tyramide is part of the broader cyanine dye family, which includes several other compounds with similar properties. Some of the similar compounds include:
Cyanine 5 Tyramide: Another fluorescent dye used in TSA techniques, but with different spectral properties.
Fluorescein Tyramide: A dye with similar applications but different fluorescence characteristics.
Tetramethylrhodamine Tyramide: Another alternative with distinct spectral properties.
Uniqueness of Cyanine 3 Tyramide: Cyanine 3 Tyramide is unique due to its specific spectral properties, which make it suitable for applications requiring greenish-yellow fluorescence. Its high sensitivity and ability to enhance fluorescent signals make it a valuable tool in various scientific and diagnostic applications .
Propiedades
IUPAC Name |
2-[(E,3E)-3-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)prop-1-enyl]-1-[6-[2-(4-hydroxyphenyl)ethylamino]-6-oxohexyl]-3,3-dimethylindol-1-ium-5-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H47N3O8S2/c1-6-41-33-20-18-29(51(45,46)47)25-31(33)38(2,3)35(41)11-10-12-36-39(4,5)32-26-30(52(48,49)50)19-21-34(32)42(36)24-9-7-8-13-37(44)40-23-22-27-14-16-28(43)17-15-27/h10-12,14-21,25-26H,6-9,13,22-24H2,1-5H3,(H3-,40,43,44,45,46,47,48,49,50) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXIOSIRIWBDIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)O)C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)NCCC5=CC=C(C=C5)O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)O)C(/C1=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)NCCC5=CC=C(C=C5)O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H47N3O8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
749.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Imidazo[1,2-A]pyrimidin-5-OL](/img/structure/B2371717.png)


![2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2371723.png)


![N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2371732.png)
![3-[2-[(E)-2-Cyano-3-oxo-3-(propylamino)prop-1-enyl]phenoxy]propanoic acid](/img/structure/B2371733.png)


![isobutyl 2-amino-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2371736.png)

![4-Benzyl-9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B2371738.png)
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2371739.png)
